molecular formula C7H7BFNO3 B1521960 (5-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-39-1

(5-Carbamoyl-2-fluorophenyl)boronic acid

Cat. No. B1521960
M. Wt: 182.95 g/mol
InChI Key: NDVPMVJEURRBQM-UHFFFAOYSA-N
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Description

“(5-Carbamoyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . It is involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .


Molecular Structure Analysis

The molecular formula of “(5-Carbamoyl-2-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .


Chemical Reactions Analysis

“(5-Carbamoyl-2-fluorophenyl)boronic acid” is involved in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Scientific Research Applications

Fluorescence Quenching Studies

(5-Carbamoyl-2-fluorophenyl)boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohol environments. These studies involve steady-state fluorescence measurements and aim to understand the conformational changes in solutes due to intermolecular and intramolecular hydrogen bonding. The formation of different conformers of the solutes in the ground state leads to a negative deviation in the Stern–Volmer plots. This research provides insights into the fluorescence properties of boronic acid derivatives and their interactions with quenchers like aniline (Geethanjali et al., 2015).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to (5-Carbamoyl-2-fluorophenyl)boronic acid, are important for their ability to recognize saccharides and bind to diols. These properties are utilized in the development of carbon nanotube-based sensors. The modulation of near-infrared fluorescence in response to saccharide binding is a key area of study, with the structural variations in boronic acids affecting the quantum yield and the efficiency of saccharide recognition. This research is significant for developing new materials and sensors based on boronic acid interactions with biological molecules (Mu et al., 2012).

Fluorescent Boronic Acid Sensors

Carbazole-based fluorescent boronic acid sensors have been developed to investigate the fluorescence transduction efficiency of the d-PET effect, where the fluorophore acts as the electron donor. The orientation of the electron donor/acceptor significantly affects the fluorescence modulation efficiency of the photoinduced electron transfer process. This research contributes to the understanding of how molecular structure impacts the properties of fluorescent sensors and provides a basis for designing improved PET sensors (Zhang et al., 2010).

Boronic Acid Functional Lanthanide Metal-Organic Frameworks

Boric acid is used to tune the optical properties of lanthanide metal-organic frameworks (LMOFs) for dual-fluorescence emission. This research demonstrates that rational selection of functional ligands can improve the sensing efficiency of LMOFs, enhancing their selectivity towards targets like fluoride ions. The ability to modulate optical properties and improve sensing efficiency has implications for developing advanced materials for detection and sensing applications (Yang et al., 2017).

Safety And Hazards

“(5-Carbamoyl-2-fluorophenyl)boronic acid” may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including “(5-Carbamoyl-2-fluorophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds . Therefore, the study and application of boronic acids in this reaction continue to be a significant area of research .

properties

IUPAC Name

(5-carbamoyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVPMVJEURRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660198
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Carbamoyl-2-fluorophenyl)boronic acid

CAS RN

874289-39-1
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carbamoyl-2-fluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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